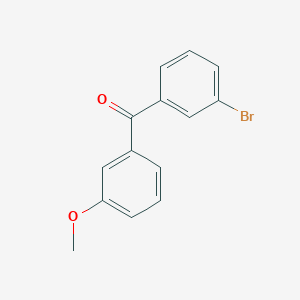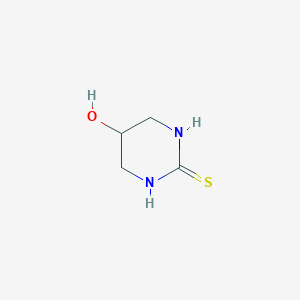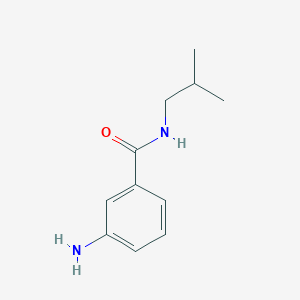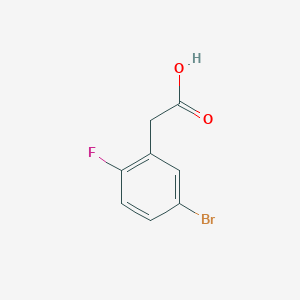
3-ブロモ-3'-メトキシベンゾフェノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-3'-methoxybenzophenone (3-BMBP) is an organic compound that belongs to the class of phenones, which are a type of aromatic organic compound. 3-BMBP is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and methanol. It is used in a variety of applications, including as a pharmaceutical intermediate, a reagent for organic synthesis, and a protective agent for organic materials. 3-BMBP has been studied extensively for its chemical and physical properties, as well as its potential applications in the fields of medicine, chemistry, and biotechnology.
科学的研究の応用
医薬品研究
3-ブロモ-3'-メトキシベンゾフェノン: は、医薬品開発における潜在的な役割から、医薬品研究において注目を集めています。その構造的特性により、さまざまな薬理活性化合物の合成における前駆体として機能します。 例えば、この化合物の誘導体は、グラム陽性菌と酵母に対する抗菌活性が研究されており、新しい抗生物質の構成要素としての可能性を示しています .
材料科学
材料科学の分野では、3-ブロモ-3'-メトキシベンゾフェノンは、材料の性能を向上させる可能性のある化学的特性のために使用されます。ポリマーに組み込まれて、紫外線に対する安定性を向上させることができ、屋外用途に適しています。 さらに、その臭素成分は難燃剤配合に役立ちます.
エレクトロニクス
この化合物の用途は、有機半導体の合成に使用できる電子産業にまで及びます。これらの半導体は、有機発光ダイオード(OLED)やその他の電子デバイスの開発に不可欠です。 化合物中のメトキシ基は、得られる材料の電子特性に影響を与える可能性があり、より効率的な電子部品につながる可能性があります.
分析化学
3-ブロモ-3'-メトキシベンゾフェノン: は、分析化学における標準物質または参照物質として役立ちます。 その独特のスペクトル特性により、NMR(核磁気共鳴)や質量分析計などの機器の校正に使用することができ、さまざまな化学分析における正確な測定を保証します .
環境研究
この化合物の臭素化された構造は、臭素化有機化合物の環境への影響を調べるための候補となります。 研究は、その生分解性、環境における残留性、野生生物や生態系に対する潜在的な影響に焦点を当てることができます.
化学教育
その興味深い化学構造のために、3-ブロモ-3'-メトキシベンゾフェノンは、教育機関で、有機合成と反応機構を学生に教えるために使用できます。 それは、臭素やメトキシ基などの置換基が、ベンゾフェノン誘導体の反応性と特性にどのように影響するかについての実際的な例を提供します .
Safety and Hazards
3-Bromo-3’-methoxybenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including eye and face protection, should be worn when handling this chemical .
作用機序
Target of Action
Benzophenone derivatives are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Benzophenone derivatives can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets .
Biochemical Pathways
Benzophenone derivatives can potentially influence various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
The effects would likely depend on the specific biological targets that the compound interacts with and the nature of these interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-3’-methoxybenzophenone . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
生化学分析
Biochemical Properties
3-Bromo-3’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, 3-Bromo-3’-methoxybenzophenone can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their structure and function .
Cellular Effects
The effects of 3-Bromo-3’-methoxybenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and apoptosis. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage and the activation of stress response pathways. Furthermore, 3-Bromo-3’-methoxybenzophenone can alter gene expression by modulating transcription factors and epigenetic markers, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Bromo-3’-methoxybenzophenone exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of enzymes, leading to competitive or non-competitive inhibition. This binding can disrupt the normal catalytic activity of the enzymes, resulting in altered metabolic flux. Additionally, 3-Bromo-3’-methoxybenzophenone can interact with DNA and RNA, potentially causing mutations or transcriptional changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-3’-methoxybenzophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-3’-methoxybenzophenone can degrade into various byproducts, some of which may retain biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects, including persistent oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of 3-Bromo-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 3-Bromo-3’-methoxybenzophenone can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
3-Bromo-3’-methoxybenzophenone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes into various hydroxylated and conjugated metabolites. These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and altering the levels of key metabolites. The interactions with cofactors such as NADPH and glutathione are also crucial in determining the compound’s metabolic fate .
Transport and Distribution
The transport and distribution of 3-Bromo-3’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 3-Bromo-3’-methoxybenzophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Bromo-3’-methoxybenzophenone is an important determinant of its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a role in directing 3-Bromo-3’-methoxybenzophenone to specific organelles. For instance, the presence of a bromine atom may facilitate its interaction with mitochondrial proteins, influencing mitochondrial function and energy metabolism .
特性
IUPAC Name |
(3-bromophenyl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQLWOJNDBFINH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373706 |
Source


|
| Record name | 3-Bromo-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
750633-66-0 |
Source


|
| Record name | 3-Bromo-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)




![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)